molecular formula C17H14Cl2N2O2 B3249465 Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 193979-48-5

Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No. B3249465
M. Wt: 349.2 g/mol
InChI Key: WTFHKZSNXZRVNV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a member of the imidazo[1,2-a]pyridine family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate and related compounds have been synthesized and studied for their ability to interact with biological receptors. Schmitt et al. (1997) reported on the synthesis of various imidazo[1,2-a]pyridine derivatives, including ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl} acetate, and examined their affinity for central and mitochondrial benzodiazepine receptors (Schmitt, Bourguignon, Barlin, & Davies, 1997).

Synthesis of Novel Compounds

New imidazo[1,2-a]pyrimidine compounds have been synthesized by cyclization reactions involving ethyl acetate and methyl 3-oxo-3-[4-(trifluoromethyl) phenyl]propanoate. This process led to the creation of novel imidazo[1,2-a]pyridine compounds (Liu, 2013).

Anti-inflammatory Properties

Research conducted by Abignente et al. (1976) focused on ethyl imidazo[1,2-a]pyridin-2-acetates, investigating their anti-inflammatory activity. This research provides insight into potential therapeutic applications of these compounds (Abignente, Arena, de Caprariis, & Parente, 1976).

properties

IUPAC Name

ethyl 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-2-23-16(22)9-14-17(11-3-5-12(18)6-4-11)20-15-8-7-13(19)10-21(14)15/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFHKZSNXZRVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169707
Record name Ethyl 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate

CAS RN

193979-48-5
Record name Ethyl 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193979-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 2
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Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 3
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Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 4
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 5
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Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 6
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate

Citations

For This Compound
3
Citations
IV Rassokhina, VZ Shirinian, IV Zavarzin… - The journal of organic …, 2015 - ACS Publications
A single copper(II)-catalyzed three-component cascade aminomethylation/cycloisomerization of propiolates to form imidazo[1,2-a]pyridines was explored. A straightforward method was …
Number of citations: 54 pubs.acs.org
Q Chang, Z Liu, P Liu, L Yu, P Sun - The Journal of Organic …, 2017 - ACS Publications
3-Cyanomethylated imidazopyridines were synthesized via a visible light-promoted reaction of imidazopyridines with bromoacetonitrile or iodoacetonitrile catalyzed by fac-Ir(ppy) 3 …
Number of citations: 68 pubs.acs.org
H Kim, M Byeon, E Jeong, Y Baek… - Advanced Synthesis …, 2019 - Wiley Online Library
A regioselective C3‐alkylation based on the reaction of 2‐arylimidazo[1,2‐a]pyridines with a wide range of aryl α‐diazoesters in the presence of a Rh(II) catalyst in dichloroethane at …
Number of citations: 12 onlinelibrary.wiley.com

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